molecular formula C6H5ClO4 B1221271 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid

5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid

Cat. No.: B1221271
M. Wt: 176.55 g/mol
InChI Key: MKQLZCILXXKHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is a chemical compound with the molecular formula C6H5ClO4. It is an α,β-unsaturated monocarboxylic acid that features hydroxy and oxo groups at positions 2 and 6, respectively. This compound is known for its role as a bacterial xenobiotic metabolite, produced by the metabolism of xenobiotic compounds in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid can be achieved through various organic reactions. One common method involves the chlorination of 2-hydroxy-6-oxo-2,4-hexadienoic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxy derivatives, substituted derivatives, and oxidized products .

Scientific Research Applications

5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of various metabolites. The compound’s effects are mediated through pathways involving oxidative and reductive transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-oxo-2,4-heptadienoic acid: Similar in structure but lacks the chlorine atom.

    2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Contains a phenyl group instead of a chlorine atom.

    5-Chloro-2-hydroxymuconic semialdehyde: Another chlorinated derivative with similar properties

Uniqueness

5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and oxo groups, along with the chlorine atom, makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H5ClO4

Molecular Weight

176.55 g/mol

IUPAC Name

5-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid

InChI

InChI=1S/C6H5ClO4/c7-4(3-8)1-2-5(9)6(10)11/h1-3,8H,(H,10,11)

InChI Key

MKQLZCILXXKHEB-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)C(=O)O)C(=CO)Cl

Synonyms

2-hydroxy-5-chloromuconic acid semialdehyde

Origin of Product

United States

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